molecular formula C11H12N6O B7581591 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B7581591
M. Wt: 244.25 g/mol
InChI Key: VCPUTXGTZBLPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, which may be responsible for its various biological activities.
Biochemical and Physiological Effects:
4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its ability to exhibit various biological activities. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions that can be explored with 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. One potential direction is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential use as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Additionally, its mechanism of action can be further elucidated to better understand its various biological activities.

Synthesis Methods

Several methods have been reported for the synthesis of 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. One of the most common methods involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base, followed by reaction with propargyl bromide and finally cyclization with hydrazine hydrate. Another method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base, followed by reaction with propargyl alcohol and finally cyclization with hydrazine hydrate.

Scientific Research Applications

4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity, antimicrobial activity, and anti-inflammatory activity. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-(1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c1-6(2)17-8-3-4-13-5-7(8)14-11(17)9-10(12)16-18-15-9/h3-6H,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPUTXGTZBLPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=NC=C2)N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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